

-Hydroxyhispanone: Structural Characterization and Chemical Properties[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *6beta-Hydroxyhispanone*

CAS No.: 170711-93-0

Cat. No.: B161823

[Get Quote](#)

Executive Summary

6

-Hydroxyhispanone is a bioactive labdane-type diterpenoid isolated from the Lamiaceae family, specifically within the genus *Ballota*. As a derivative of the parent compound hispanone, it features a distinct furan ring and a specific hydroxylation pattern that modulates its physicochemical properties and biological interaction potential.

This guide provides a comprehensive technical breakdown of 6

-Hydroxyhispanone, covering its molecular constants, structural architecture, isolation methodologies, and analytical characterization. It is designed for researchers in natural product chemistry and pharmacognosy seeking precise data for experimental validation and drug discovery workflows.

Core Chemical Data

Parameter	Value
Common Name	6 -Hydroxyhispanone
CAS Registry Number	170711-93-0
Molecular Formula	C H O
Molecular Weight	316.44 g/mol
IUPAC Name	6 -Hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one
Chemical Class	Furanolabdane Diterpenoid
Primary Source	Ballota aucheri (Lamiaceae)

Chemical Identity & Structural Architecture

The pharmacological potential of 6

-Hydroxyhispanone is dictated by its rigid bicyclic core and the spatial arrangement of its functional groups. Unlike linear terpenes, the labdane skeleton provides a scaffold that is evolutionarily optimized for protein binding.

Structural Features

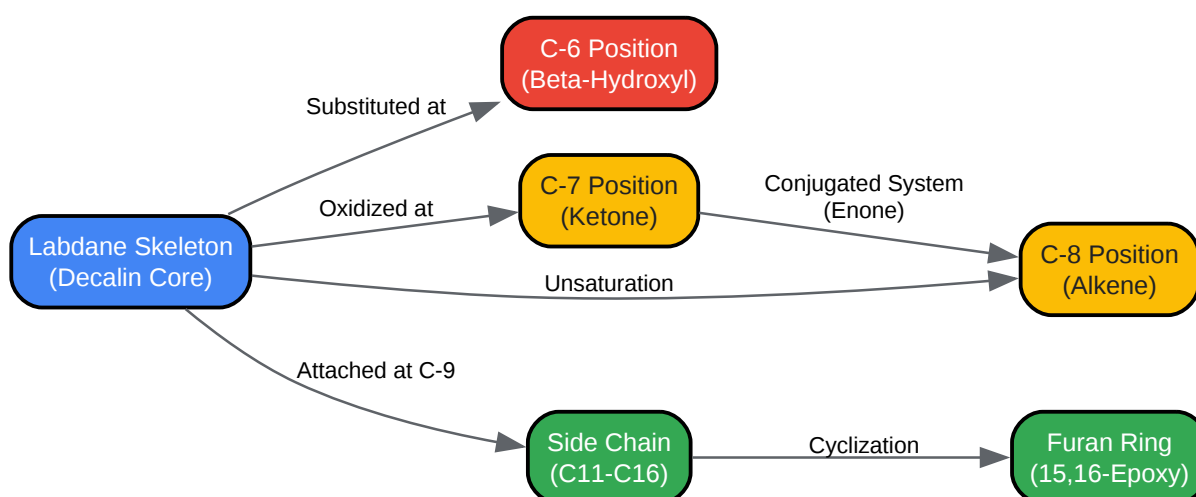
The molecule consists of a decalin core (rings A and B) fused to a side chain containing a furan ring.[1]

- **Labdane Core:** A bicyclic system with a characteristic trans-decalin configuration.
- **Furan Moiety:** A 15,16-epoxy ring system in the side chain (C-13 to C-16), essential for the compound's cytotoxic profile.

- -Unsaturated Ketone: A ketone at C-7 conjugated with a double bond at C-8, creating an electrophilic center susceptible to Michael addition, a common mechanism in biological reactivity.
- Stereochemistry: The hydroxyl group at C-6 adopts the beta () orientation (equatorial in the chair conformation of ring B), which is critical for distinguishing it from its epimer, 6 -hydroxyhispanone.

Structural Visualization

The following diagram illustrates the logical connectivity and functional zones of the molecule.



[Click to download full resolution via product page](#)

Figure 1: Structural connectivity of 6

-Hydroxyhispanone, highlighting the reactive enone system and the furan pharmacophore.

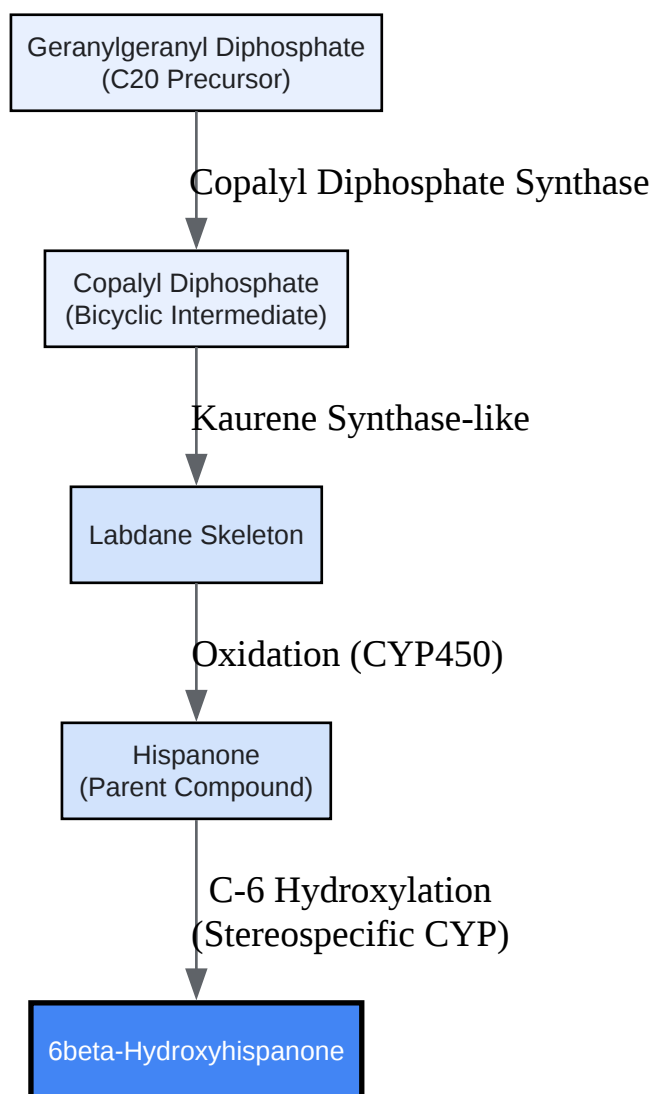
Biosynthesis & Isolation Methodology

Understanding the origin of 6

-Hydroxyhispanone aids in optimizing extraction protocols and metabolic engineering.

Biosynthetic Pathway

The compound originates from the plastidial MEP pathway. Geranylgeranyl diphosphate (GGPP) undergoes cyclization by class II diterpene synthases (e.g., copalyl diphosphate synthase) to form the labdane skeleton, followed by extensive oxidative modifications by cytochrome P450 monooxygenases (CYPs).



[Click to download full resolution via product page](#)

Figure 2: Putative biosynthetic pathway from the precursor GGPP to 6beta-Hydroxyhispanone.

Isolation Protocol (Standardized)

The following protocol is derived from established methods for extracting furanolabdanes from *Ballota* species [1].

- Plant Material: Aerial parts of *Ballota aucheri*, air-dried and ground.
- Extraction: Maceration with Acetone or Methanol/CHCl₃ (1:1) at room temperature for 48 hours.
- Partitioning: Concentrate extract in vacuo. Partition residue between H₂O and CHCl₃. Retain the organic layer.
- Fractionation:
 - Stationary Phase: Silica gel 60 (70-230 mesh).
 - Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (starting 100:0 to 0:100).
 - Target Fraction: Elutes in mid-polarity fractions (typically 20-30% EtOAc in Hexane).
- Purification (HPLC):
 - Column: RP-C18 (Semi-preparative).
 - Solvent System: Methanol:Water (isocratic 75:25 or 80:20).
 - Detection: UV at 254 nm (detecting the enone/furan chromophores).

Analytical Characterization

To validate the identity of 6

-Hydroxyhispanone, researchers must confirm specific spectroscopic signatures.

Mass Spectrometry (MS)

- Technique: EI-MS or ESI-MS.
- Molecular Ion:

m/z.[2]
- Fragment Ions: Characteristic loss of water () and cleavage of the furan side chain are common.

Nuclear Magnetic Resonance (NMR)

The

H-NMR spectrum in CDCl

typically exhibits the following diagnostic signals [1, 2]:

Proton Type	Approximate Shift (ppm)	Multiplicity	Interpretation
Furan Protons	7.35, 7.20, 6.25	m	Characteristic and protons of the furan ring.
H-6	~4.50	dd or m	Deshielded by the OH group and proximity to the C-7 ketone.
Methyl Groups	0.80 - 1.20	s	Four tertiary methyl singlets (C-18, C-19, C-20, etc.).
Enone System	~6.50 - 7.00	-	If C-8 has a proton (unlikely in this specific structure as C-8 is quaternary in the 8,9-ene or 8,17-ene isomers, but in 8,13(16),14-trien, C-8 is fully substituted). Note: The name implies a tetrasubstituted double bond or conjugation.

Note on Stereochemistry: The coupling constant () of H-6 is critical. A small coupling constant typically indicates an equatorial proton (axial OH), while a large value indicates an axial proton (equatorial OH). For the 6-OH (equatorial OH), H-6 is axial, often showing a larger coupling (approx. 7-11 Hz) with H-5.

Biological Potential[2][3]

Research into Ballota diterpenoids suggests that 6

-Hydroxyhispanone possesses significant bioactivity, primarily attributed to the Michael acceptor moiety (the enone system).

- Cytotoxicity: Labdane diterpenes with the hispanone skeleton have demonstrated cytotoxic effects against various human cancer cell lines (e.g., MCF-7, HeLa). The mechanism likely involves the alkylation of cellular proteins via the

-unsaturated ketone [3].

- Anti-inflammatory: Related furanolabdanes inhibit the NF-

B signaling pathway, reducing the expression of pro-inflammatory cytokines.

References

- Isolation & Structure Elucidation
 - Source:Phytochemistry (1995).[3] "Diterpenoids from Ballota aucheri".
 - Context: Primary isolation of Persianone and related diterpenoids including 6 - hydroxyhispanone.
 - Link:
- Chemical Data Verification
 - Source:ChemFaces Technical Data Sheet.
 - Context: Confirmation of CAS 170711-93-0 and molecular weight 316.44.[4][3][2][5]
 - Link:
- Biological Context (Labdanes)
 - Source:Bioorganic & Medicinal Chemistry Letters (2010).[4] "Synthesis, cytotoxic activity and structure-activity relationships of hedychenone analogues".

- Context: Establishes the structure-activity relationship (SAR)
- Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. biocrick.com](https://biocrick.com) [biocrick.com]
- [2. 6beta-Hydroxyhispanone ; 分析标准品,HPLC≥98% ; 170711-93-0 HZB59162 - 沪震生物官方商城 - 沪震生物-试剂盒,ELISA试剂盒,检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液](#) [shzbio.net]
- [3. Persianone | CAS:170894-20-9 | Manufacturer ChemFaces](#) [chemfaces.com]
- [4. Hedychenone | CAS:56324-54-0 | Manufacturer ChemFaces](#) [chemfaces.com]
- [5. naphtha suppliers UK](https://ukchemicalsuppliers.co.uk) [ukchemicalsuppliers.co.uk]
- To cite this document: BenchChem. [-Hydroxyhispanone: Structural Characterization and Chemical Properties[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161823/docs#hydroxyhispanone-structural-characterization-and-chemical-properties-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)